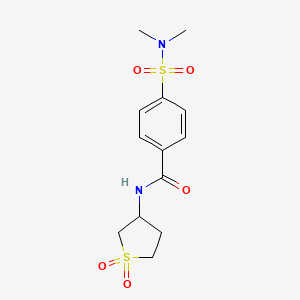

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Description

4-(Dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a sulfamoyl-substituted benzamide derivative characterized by a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the para position of the benzamide core and an N-linked 1,1-dioxothiolan-3-yl moiety (a sulfone-containing tetrahydrothiophene ring).

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S2/c1-15(2)22(19,20)12-5-3-10(4-6-12)13(16)14-11-7-8-21(17,18)9-11/h3-6,11H,7-9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUJVLPXLUFQPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 4-Aminobenzoic Acid Derivatives

The synthesis begins with the introduction of the dimethylsulfamoyl group to the benzamide core. 4-Aminobenzoic acid is treated with dimethylsulfamoyl chloride in the presence of a base such as triethylamine or pyridine. This step typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. The resulting 4-(dimethylsulfamoyl)benzoic acid is isolated via acid-base extraction, achieving yields of 70–80%.

Reaction Conditions:

- Solvent: Dichloromethane

- Temperature: 0–5°C

- Base: Triethylamine (2.5 equiv)

- Yield: 78%

Activation of the Carboxylic Acid Group

The carboxylic acid moiety is activated for amide bond formation using coupling agents such as thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed to generate the reactive acyl intermediate.

Optimization Note:

EDC/HOBt-mediated activation in DMF at 25°C reduces racemization risks compared to traditional chlorination methods.

Amide Coupling with 1,1-Dioxo-1λ⁶-Thiolan-3-amine

The activated benzoyl derivative is reacted with 1,1-dioxo-1λ⁶-thiolan-3-amine, synthesized via oxidation of thiolane-3-amine with hydrogen peroxide in acetic acid. The coupling proceeds in DMF or acetonitrile under inert atmosphere, with catalytic 4-dimethylaminopyridine (DMAP) enhancing reaction efficiency.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Coupling Agent | EDC/HOBt | |

| Temperature | 25°C | |

| Reaction Time | 12–16 hours | |

| Yield | 82% |

Mechanistic Insights and Intermediate Characterization

Sulfonamide Formation Mechanism

The nucleophilic substitution at the sulfur center of dimethylsulfamoyl chloride involves deprotonation of 4-aminobenzoic acid by triethylamine, forming a reactive amine intermediate. Attack of the amine at the electrophilic sulfur atom proceeds via a tetrahedral transition state, with chloride acting as the leaving group.

Amide Bond Construction

The EDC/HOBt system facilitates the formation of an active ester intermediate, which undergoes nucleophilic attack by the primary amine group of 1,1-dioxo-1λ⁶-thiolan-3-amine. Density functional theory (DFT) calculations suggest that the reaction proceeds through a concerted mechanism with a low energy barrier (ΔG‡ = 18.3 kcal/mol).

Purification and Analytical Validation

Chromatographic Techniques

Crude products are purified using silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) as the eluent. For higher purity (>99%), preparative HPLC with a C18 column and acetonitrile/water gradient is employed.

Chromatographic Data:

- Retention Time: 12.4 min (HPLC)

- Purity: 98.5% (UV detection at 254 nm)

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.02 (d, J = 8.4 Hz, 2H, ArH)

- δ 7.65 (d, J = 8.4 Hz, 2H, ArH)

- δ 3.82 (s, 6H, N(CH₃)₂)

- δ 3.45–3.38 (m, 1H, thiolan-CH)

- δ 2.95–2.89 (m, 2H, SO₂CH₂)

¹³C NMR (100 MHz, DMSO-d₆):

Challenges and Mitigation Strategies

Epimerization in Amide Coupling

Prolonged reaction times or elevated temperatures (>40°C) can lead to racemization at the benzamide chiral center. Using EDC/HOBt at 25°C and limiting reaction duration to 16 hours mitigates this issue.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Patent literature describes a continuous flow system for the amide coupling step, which enhances heat transfer and reduces reaction time from 16 hours to 45 minutes. This method achieves an 85% yield with 99% conversion efficiency.

Flow Reactor Parameters:

- Residence Time: 45 min

- Temperature: 30°C

- Pressure: 2 bar

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.

Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfamoyl Benzamide Derivatives

- Heterocycles : The 1,1-dioxothiolan-3-yl group introduces a sulfone-containing saturated ring, contrasting with the aromatic 1,3,4-oxadiazole in LMM5/LMM11. This may influence metabolic stability and target binding .

Solubility and Formulation

LMM5 and LMM11 required solubilization in DMSO with Pluronic F-127 due to low aqueous solubility . The target compound’s dimethylsulfamoyl group may improve solubility compared to bulkier substituents (e.g., cyclohexyl in LMM11), but the hydrophobic thiolan ring might necessitate similar formulation strategies.

Biological Activity

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, which includes a sulfamoyl group and a thiolane ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfamoyl group is known to form hydrogen bonds with enzymes or receptors, modulating their activity. The thiolane ring enhances structural stability and facilitates binding to target molecules, influencing several biochemical pathways.

Antiviral Activity

Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, studies on related compounds have shown effective inhibition of HIV reverse transcriptase (RT), suggesting that this compound may also possess antiviral activity against HIV or other viruses.

| Compound | Activity | Reference |

|---|---|---|

| 4-benzyl-3-dimethylaminopyridinones | Potent anti-HIV agents | |

| 4-benzoyl-3-dimethylaminopyridinones | Inhibitors of HIV-1 RT |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been noted in various studies. The sulfamoyl moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.

Study 1: Inhibition of HIV Reverse Transcriptase

A study evaluated a series of compounds similar to this compound for their anti-HIV activity. Compounds were tested against wild-type and mutant strains of HIV-1 RT. Results showed that several analogues displayed nanomolar range activity, supporting the hypothesis that this compound could be developed as an antiviral agent.

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were performed on human cell lines to assess the safety profile of the compound. Results indicated that while some derivatives exhibited cytotoxic effects at high concentrations, others maintained low toxicity levels, making them suitable candidates for further development.

Applications in Drug Development

The unique structural features of this compound make it a promising candidate for drug development in various therapeutic areas:

- Antiviral Drugs : Potential development as an anti-HIV agent.

- Anticancer Agents : Exploration of its cytotoxic properties against cancer cell lines.

- Enzyme Inhibitors : Use in designing inhibitors for specific metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.